

Comparative study of melezitose metabolism in different Bifidobacterium strains

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A Comparative Analysis of Melezitose Metabolism Across Bifidobacterium Strains

A detailed examination of the genetic and metabolic diversity in the utilization of the trisaccharide melezitose by various Bifidobacterium species reveals significant strain-specific capabilities, with implications for probiotic and prebiotic development.

Melezitose, a non-digestible trisaccharide found in honeydew and some plant saps, presents a potential prebiotic carbohydrate source. The ability of beneficial gut bacteria, such as bifidobacteria, to metabolize this sugar is crucial for their growth and persistence in the complex gut environment. However, the capacity to utilize melezitose is not widespread among bifidobacteria and appears to be a specialized trait. This guide provides a comparative overview of melezitose metabolism in different Bifidobacterium strains, supported by experimental data on growth, genetic determinants, and the underlying metabolic pathways.

Strain-Specific Growth on Melezitose

The ability to ferment melezitose is highly variable among different Bifidobacterium species and even between strains of the same species. Studies have shown that while some strains of Bifidobacterium breve and Bifidobacterium longum can effectively utilize melezitose as a sole carbon source, other closely related species and strains lack this metabolic capability.

A study investigating eleven strains of *B. breve* found that seven of them exhibited good growth on a modified de Man, Rogosa, and Sharpe (mMRS) medium supplemented with melezitose.

[1] In contrast, another study that examined six bifidobacterial strains, including *B. animalis*, *B. pseudolongum*, *B. longum*, and *B. breve*, reported that only the *B. longum* strains were capable of fermenting melezitose.[2] Furthermore, research on *B. longum* subspecies has indicated that strains of *B. longum* subsp. *infantis* and *B. longum* subsp. *suis* are unable to grow on melezitose.[3]

The following table summarizes the final optical density (OD600) of various *Bifidobacterium breve* strains after 16 hours of growth on melezitose, as reported by O'Connell et al. (2013).[1]

Bifidobacterium breve Strain	Final OD600 on Melezitose
UCC2003	~1.2
NCFB 2259	~1.1
JCM 7019	~1.0
152	~1.0
452	~0.9
690	~0.8
JCM 1192	~0.7
JCM 7017	<0.4
461	<0.4
689	<0.4
NCFB 2257	<0.4
NCFB 2258	<0.4

Genetic Determinants of Melezitose Metabolism

The genetic basis for melezitose utilization in bifidobacteria has been traced to a specific gene cluster, designated as the 'mel' locus. In *Bifidobacterium breve* UCC2003, a strain that

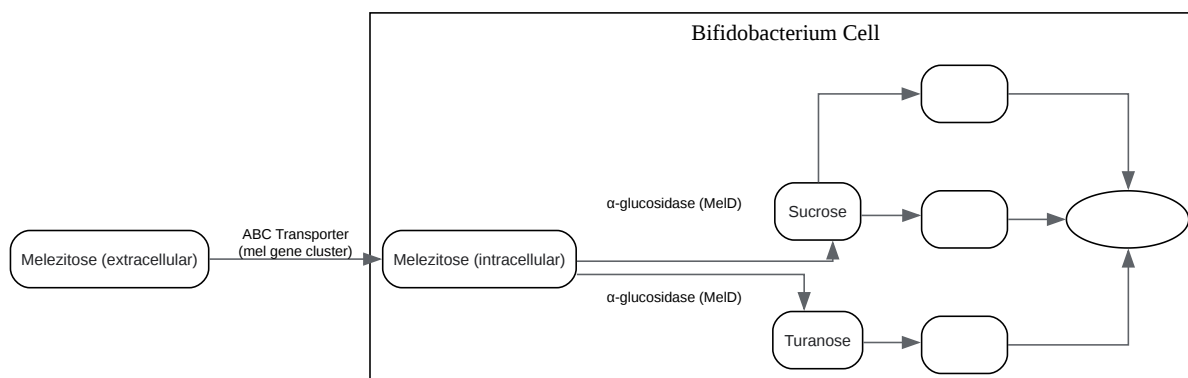
efficiently metabolizes melezitose, this cluster is located adjacent to a gene cluster for raffinose metabolism.[1] The 'mel' gene cluster is reported to be rare among *Bifidobacterium* species.[4]

Genomic analysis has revealed the presence of a homologous 'mel' gene cluster in two *Bifidobacterium longum* strains, KACC 91563 and ATCC 55813, which correlates with their ability to utilize melezitose. Conversely, this gene cluster is absent in other tested strains of *B. breve*, *B. longum* (including the commonly studied NCC2705 and ATCC 15697), *B. dentium*, *B. adolescentis*, and *B. animalis*, consistent with their inability to metabolize this trisaccharide.[4]

Proposed Metabolic Pathway for Melezitose

The metabolism of melezitose in capable *Bifidobacterium* strains is believed to involve its uptake by a specific transport system, followed by intracellular hydrolysis into its constituent monosaccharides, which then enter the central fermentative pathway of bifidobacteria, known as the "bifid shunt".

The proposed pathway for melezitose metabolism is depicted in the following diagram:



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Caption: Proposed metabolic pathway for melezitose in *Bifidobacterium*.

Experimental Protocols

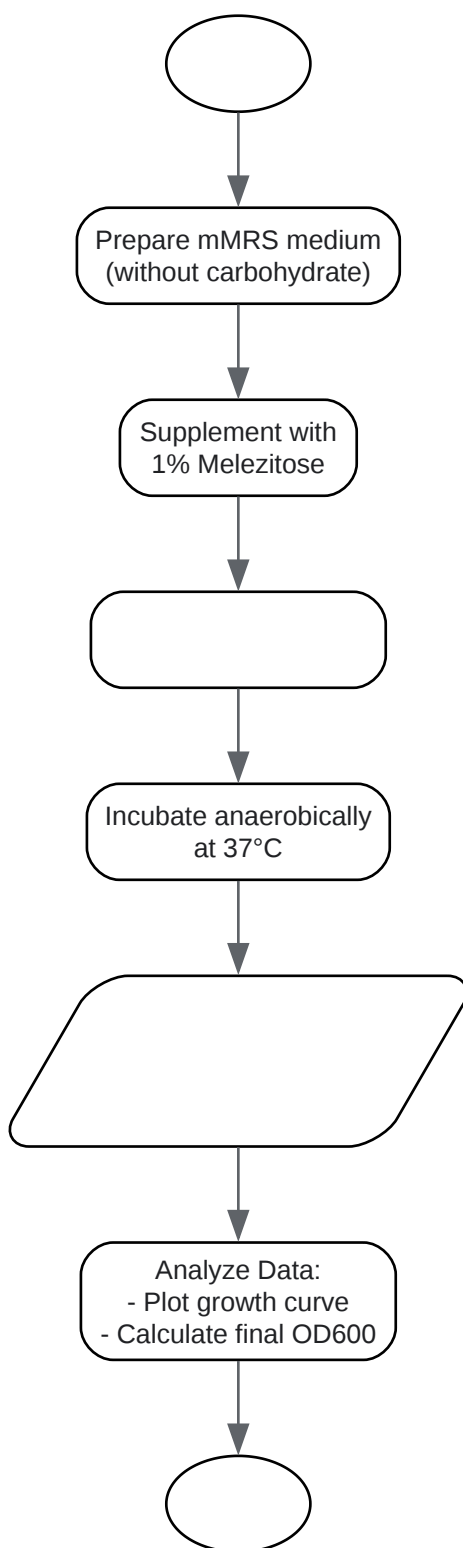
Bacterial Strains and Growth Conditions

Bifidobacterium strains are cultured in a modified de Man, Rogosa, and Sharpe (mMRS) medium. The medium is prepared from its individual components, excluding a carbohydrate source.^[1] Prior to inoculation, the mMRS medium is supplemented with 0.05% (wt/vol) cysteine-HCl and 1% (wt/vol) of the desired carbohydrate (e.g., melezitose, glucose as a control).^[1] Cultures are incubated anaerobically at 37°C using an anaerobic chamber or gas-generating systems.^[1]

Determination of Bacterial Growth

Bacterial growth is monitored by measuring the optical density at 600 nm (OD600) at regular intervals. The specific growth rate (μ) can be calculated from the slope of the linear portion of the semi-logarithmic plot of OD600 versus time during the exponential growth phase. The final OD600 after a fixed period (e.g., 16 hours) is used for endpoint comparisons of growth.^[1]

The following diagram illustrates a general workflow for assessing Bifidobacterium growth on different carbohydrates:



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Caption: General workflow for Bifidobacterium growth assessment.

Analysis of Carbohydrate Consumption

The consumption of melezitose and the production of its hydrolysis products can be quantified using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1] Supernatants from bacterial cultures are collected at different time points, filtered, and analyzed. A gradient of sodium acetate in sodium hydroxide is typically used as the eluent on a CarboPac series column.[1]

Conclusion

The metabolism of melezitose is a strain-specific trait within the genus *Bifidobacterium*, primarily observed in select strains of *B. breve* and *B. longum*. This capability is conferred by a specific 'mel' gene cluster, which is not widely distributed among bifidobacteria. The ability to utilize melezitose provides a competitive advantage to these strains in environments where this trisaccharide is present. Understanding the genetic and metabolic basis of melezitose utilization is crucial for the rational selection and development of probiotic strains and prebiotic ingredients aimed at modulating the gut microbiota for improved host health. Further research is warranted to fully elucidate the regulation of the 'mel' gene cluster and to explore the prevalence of melezitose-metabolizing bifidobacteria in different human populations.

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